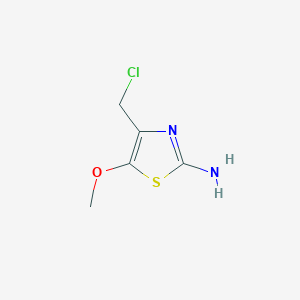
4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 4-position, a methoxy group at the 5-position, and an amine group at the 2-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine can be achieved through several methods. One common approach involves the chloromethylation of a thiazole precursor. The reaction typically employs chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and amine groups.
Addition Reactions: The thiazole ring can participate in addition reactions, especially with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include hydroxymethyl or aminomethyl derivatives of the thiazole ring.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Scientific Research Applications
4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-5-methyl-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of a methoxy group at the 5-position.
4-(Chloromethyl)-1,3-thiazol-2-amine: Lacks the methoxy group at the 5-position.
5-Methoxy-1,3-thiazol-2-amine: Lacks the chloromethyl group at the 4-position.
Uniqueness
4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine is unique due to the combination of the chloromethyl and methoxy groups on the thiazole ring. This unique structure imparts specific chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89866-88-6 |
|---|---|
Molecular Formula |
C5H7ClN2OS |
Molecular Weight |
178.64 g/mol |
IUPAC Name |
4-(chloromethyl)-5-methoxy-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7ClN2OS/c1-9-4-3(2-6)8-5(7)10-4/h2H2,1H3,(H2,7,8) |
InChI Key |
RUKHNQILJSMWET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(S1)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















